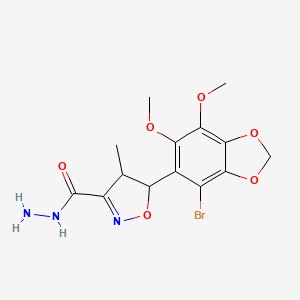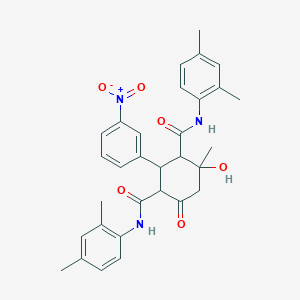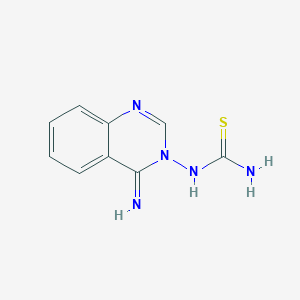![molecular formula C9H10N6 B11046929 7-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11046929.png)
7-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the triazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation in industrial settings allows for efficient and rapid production, reducing energy consumption and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced.
Applications De Recherche Scientifique
7-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 7-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, such as the ERK signaling pathway, leading to the modulation of cellular processes like proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Known for its antimicrobial activity.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Exhibits neuroprotective and anti-inflammatory properties.
Uniqueness
7-Amino-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile stands out due to its unique combination of an amino group, an ethyl group, and a nitrile group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10N6 |
|---|---|
Poids moléculaire |
202.22 g/mol |
Nom IUPAC |
7-amino-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C9H10N6/c1-3-7-13-9-12-5(2)6(4-10)8(11)15(9)14-7/h3,11H2,1-2H3 |
Clé InChI |
PJLZQDKHGGLAMX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN2C(=C(C(=NC2=N1)C)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide](/img/structure/B11046851.png)

![2-amino-7-[2-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11046857.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046863.png)

![1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11046869.png)
![7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11046880.png)
![Ethyl 4-{[(6-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11046886.png)

![4-Amino-1-(4-methoxyphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046890.png)
![2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11046892.png)
![2-Amino-3-[(2-methylpropyl)amino]naphthalene-1,4-dione](/img/structure/B11046903.png)
